molecular formula C14H13Cl2NO B1193334 5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene

5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene

Cat. No. B1193334
M. Wt: 282.164
InChI Key: NBXVMFMMTKYFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML2-SA1 is a novel selective agonist of TRPML2, revealing direct role in chemokine release from innate immune cells, promoting macrophage migration.

Scientific Research Applications

Reactivity and Isomerization Studies

  • The isomerization of related tricyclic compounds under the action of various acids and bases has been explored. For instance, the optimum catalyst for isomerizing 5-endo-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-en-3-ones was identified as trifluoroacetic acid (Tkachenko et al., 2016).

Synthesis and Structure

  • A method for synthesizing 4-Azatricyclo[5.2.1.02,6]dec-8-ene and bringing it into reactions with various benzoyl chlorides in the presence of pyridine has been developed. The structures of the newly synthesized compounds were confirmed using spectroscopy and quantum-chemical calculations (Kas’yan et al., 2005).

Molecular Structure and Docking Studies

  • Detailed molecular structure, chemical reactivity, and molecular docking studies have been performed on derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-ene. This includes evaluation for treatment of cardiovascular and cerebrovascular diseases (Ranjith et al., 2022).

Antimicrobial Activity

  • Certain derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-ene have demonstrated antimicrobial activity, evaluated through disk diffusion methods and minimal inhibitory concentrations (MICs) determination. These compounds exhibited activity against various microorganisms (Stefanska et al., 2010).

Spectroscopic Investigations

  • Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations have been conducted on specific derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-ene. These studies provide insights into molecular structure and charge transfer within the molecule (Renjith et al., 2014).

Catalytic Hydrogenation

  • Research has been conducted on the hydrogenation of the pyrazoline ring in related tricyclic compounds, observing the preferential formation of specific isomers (Gorpinchenko et al., 2009).

Pharmacological Activity

  • Studies on the pharmacological activity of urea and thiourea derivatives of related tricyclic compounds have been conducted, including evaluations of cytotoxicity and anti-HIV activity (Struga et al., 2007).

Structural and Spectroscopic Study

  • Structural and spectroscopic studies of triazatricyclo[6.2.1.02,6]Undec-5-ene have been performed, providing insights into molecular mechanics and electronic structure (Mabied et al., 2016).

properties

Product Name

5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene

Molecular Formula

C14H13Cl2NO

Molecular Weight

282.164

IUPAC Name

5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene

InChI

InChI=1S/C14H13Cl2NO/c15-9-2-1-3-10(16)12(9)13-11-7-4-5-8(6-7)14(11)18-17-13/h1-3,7-8,11,14H,4-6H2

InChI Key

NBXVMFMMTKYFQP-UHFFFAOYSA-N

SMILES

ClC1=C(C2=NOC3C(C4)CCC4C23)C(Cl)=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML2-SA1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Reactant of Route 2
5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Reactant of Route 3
5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Reactant of Route 4
5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Reactant of Route 5
5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Reactant of Route 6
5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene

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